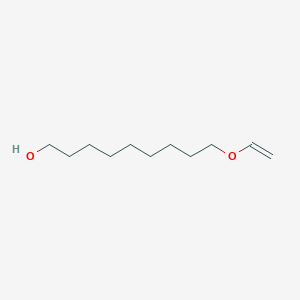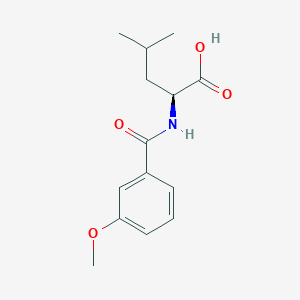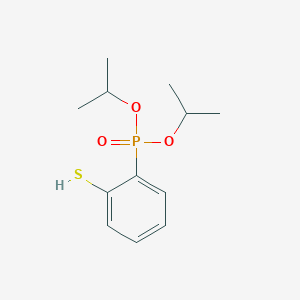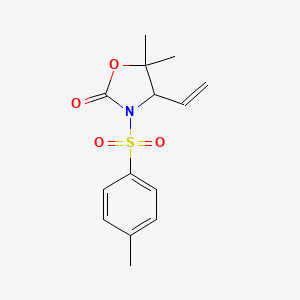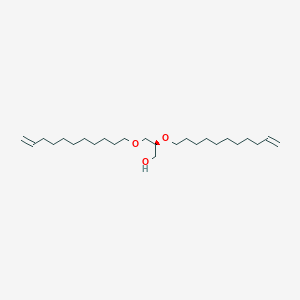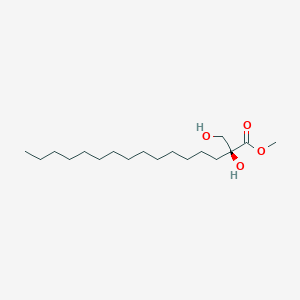
Hexadecanoic acid, 2-hydroxy-2-(hydroxymethyl)-, methyl ester, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecanoic acid, 2-hydroxy-2-(hydroxymethyl)-, methyl ester, (S)-, also known as methyl 2-hydroxyhexadecanoate, is a chemical compound with the molecular formula C17H34O3 and a molecular weight of 286.45 g/mol . This compound is a derivative of hexadecanoic acid (palmitic acid) and is characterized by the presence of a hydroxyl group and a methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexadecanoic acid, 2-hydroxy-2-(hydroxymethyl)-, methyl ester, (S)- typically involves the esterification of hexadecanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a similar esterification process, but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Hexadecanoic acid, 2-hydroxy-2-(hydroxymethyl)-, methyl ester, (S)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
Hexadecanoic acid, 2-hydroxy-2-(hydroxymethyl)-, methyl ester, (S)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in lipid metabolism and as a component of cell membranes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of hexadecanoic acid, 2-hydroxy-2-(hydroxymethyl)-, methyl ester, (S)- involves its interaction with cellular membranes and enzymes. The hydroxyl and ester groups allow it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it can act as a substrate for enzymes involved in lipid metabolism, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Hexadecanoic acid, 2-hydroxy-, methyl ester: Similar structure but lacks the additional hydroxymethyl group.
Hexadecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester: Contains an additional hydroxymethyl group on the ester moiety.
Hexadecanoic acid, 2-hydroxy-2-methyl, methyl ester: Contains a methyl group instead of a hydroxymethyl group.
Uniqueness
Hexadecanoic acid, 2-hydroxy-2-(hydroxymethyl)-, methyl ester, (S)- is unique due to the presence of both hydroxyl and hydroxymethyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
189576-77-0 |
|---|---|
Molecular Formula |
C18H36O4 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
methyl (2S)-2-hydroxy-2-(hydroxymethyl)hexadecanoate |
InChI |
InChI=1S/C18H36O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21,16-19)17(20)22-2/h19,21H,3-16H2,1-2H3/t18-/m0/s1 |
InChI Key |
FARWSWJNPGEMPS-SFHVURJKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@](CO)(C(=O)OC)O |
Canonical SMILES |
CCCCCCCCCCCCCCC(CO)(C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


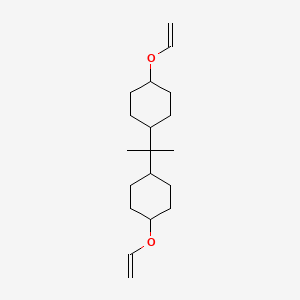

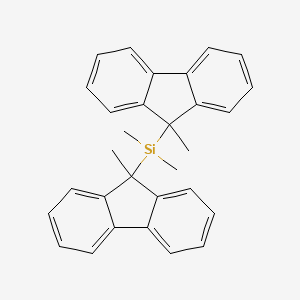
silane](/img/structure/B14260937.png)
![2,2-Bis(4-methoxyphenyl)-5,6-dimethyl-2H-naphtho[1,2-b]pyran](/img/structure/B14260942.png)
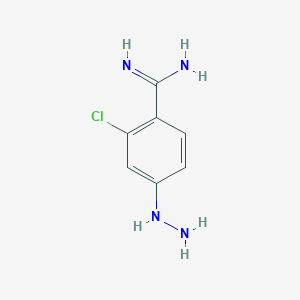
![4-[2-(Thiophen-2-yl)ethenyl]pyrimidine](/img/structure/B14260966.png)
![1-[5-(2-Aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14260969.png)

